PHA-793887

Content Navigation

Research on CDK-dependent transcription often suffers from off-target effects of older inhibitors like Roscovitine (requires high DMSO) or Flavopiridol (EGFR/PKA off-targets). PHA-793887, a pyrrolo[3,4-c]pyrazole pan-CDK inhibitor, solves these with single-digit nM affinity for CDK2/5/7 (IC50 8/5/10 nM), arresting G1/S & G2/M via Rb/nucleophosmin dephosphorylation. • DMSO solubility up to 2 mg/mL minimizes solvent artifacts. • Stable under -20°C storage for reliable long-term assay control. • Superior to Milciclib for balanced CDK2/5/7 suppression in E2F-driven gene studies.

CAS Number

Product Name

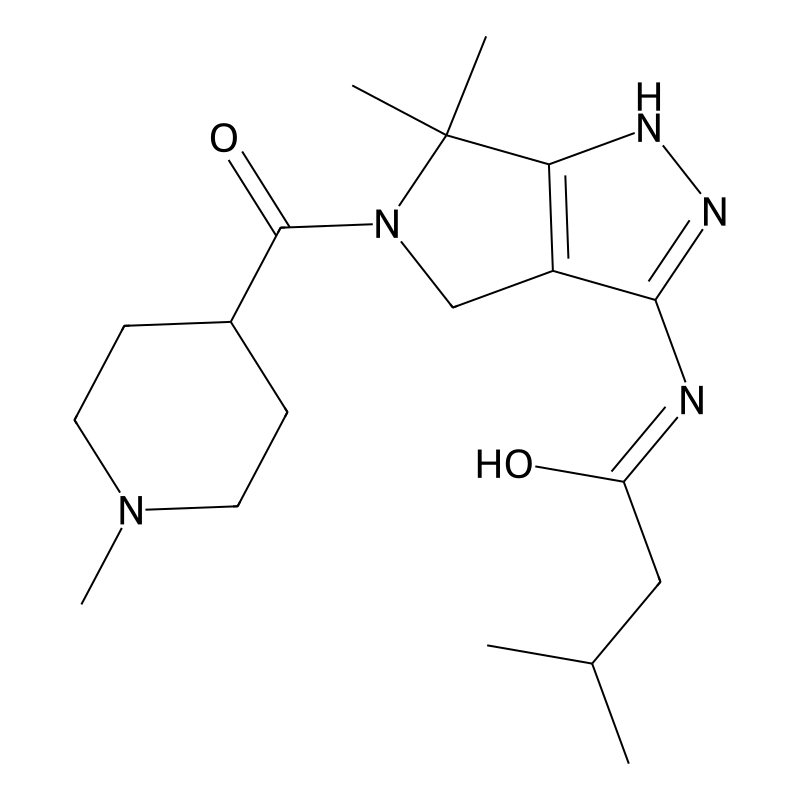

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

PHA-793887 (CAS 718630-59-2) is an ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor characterized by a distinctive pyrrolo[3,4-c]pyrazole scaffold . In procurement contexts, it is primarily sourced as a chemical probe for oncology and cell-cycle research, offering single-digit nanomolar affinity for CDK2, CDK5, and CDK7 (IC50s of 8 nM, 5 nM, and 10 nM, respectively) . Compared to early-generation purine-based inhibitors, PHA-793887 provides a highly defined mechanism of action that arrests the cell cycle at G1/S and G2/M transitions by inhibiting retinoblastoma (Rb) and nucleophosmin phosphorylation at sub-micromolar doses . Its reliable solubility in DMSO (up to 2 mg/mL) and stability under standard ultra-low temperature storage make it a highly processable standard for complex in vitro and in vivo models .

Research Fit

Substituting PHA-793887 with older, generic CDK inhibitors like Roscovitine or Flavopiridol frequently compromises assay reproducibility and introduces unacceptable off-target variables into sensitive laboratory workflows [1]. Roscovitine requires micromolar concentrations to achieve CDK inhibition, which significantly increases the DMSO solvent burden in cell cultures, risking solvent-induced cytotoxicity and formulation precipitation . Conversely, while Flavopiridol offers comparable potency, its flavonoid chemotype exhibits known off-target inhibition of EGFR and PKA, and induces confounding cellular responses such as endoplasmic reticulum (ER) stress and autophagy . Furthermore, utilizing closely related pyrrolo-pyrazole analogs like Milciclib (PHA-848125) shifts the selectivity profile strictly toward CDK2 and TRKA (IC50 = 45 nM and 53 nM), failing to replicate the balanced, multi-CDK (CDK2/5/7) suppression required for comprehensive transcriptional and cell-cycle pathway modeling [2].

Substitution Risk

Solvent Burden Reduction vs. Roscovitine

In comparative biochemical profiling, PHA-793887 demonstrates profound potency advantages over standard purine-based inhibitors like Roscovitine, directly impacting formulation requirements for cell-based assays . While Roscovitine requires high concentrations to inhibit CDK2 and CDK5, PHA-793887 achieves the same effect in the single-digit nanomolar range, drastically reducing the required API mass and corresponding DMSO solvent volume .

| Evidence Dimension | CDK2 / CDK5 Inhibition Potency (IC50) and corresponding solvent requirement |

| Target Compound Data | PHA-793887: CDK2 IC50 = 8 nM; CDK5 IC50 = 5 nM |

| Comparator Or Baseline | Roscovitine: CDK2 IC50 = 700 nM; CDK5 IC50 = 200 nM |

| Quantified Difference | 87-fold (CDK2) and 40-fold (CDK5) greater potency for PHA-793887, enabling sub-micromolar dosing. |

| Conditions | Cell-free ATP-competitive kinase assays and subsequent in vitro cell culture formulation. |

Minimizes DMSO solvent volumes in sensitive cell cultures, preventing solvent-induced artifacts and improving overall assay reproducibility.

Eliminating EGFR/PKA Off-Target Effects

A critical procurement differentiator for PHA-793887 is its clean selectivity profile compared to the broad-spectrum standard, Flavopiridol. Flavopiridol's flavonoid structure is prone to promiscuous binding, leading to documented off-target inhibition of EGFR and PKA, as well as the induction of ER stress . In contrast, the pyrrolo[3,4-c]pyrazole scaffold of PHA-793887 avoids these specific off-target interactions, ensuring that observed cellular phenotypes are driven strictly by CDK inhibition [1].

| Evidence Dimension | Off-target kinase binding and stress induction |

| Target Compound Data | PHA-793887: >6-fold selective for CDK2/5/7 over other CDKs; no reported EGFR/PKA activity or ER stress induction. |

| Comparator Or Baseline | Flavopiridol: Known inhibition of EGFR and PKA; induces autophagy and ER stress. |

| Quantified Difference | Complete avoidance of EGFR/PKA-driven false positives and ER stress artifacts. |

| Conditions | Broad-spectrum kinase profiling and cellular phenotypic screening. |

Ensures that downstream readouts (e.g., apoptosis, cell cycle arrest) are strictly CDK-dependent, preventing wasted resources on false-positive signal transduction data.

Balanced Pan-CDK vs. Milciclib

When selecting within the pyrrolo-pyrazole class, buyers must distinguish between pan-CDK and selective profiles. PHA-848125 (Milciclib) is heavily skewed toward CDK2, making it unsuitable for comprehensive CDK pathway shutdown. PHA-793887, however, provides balanced, high-affinity inhibition across CDK2, CDK5, and the transcriptional regulator CDK7, allowing researchers to model multi-nodal pathway suppression with a single compound .

| Evidence Dimension | Multi-Target Affinity (CDK2 vs CDK7) |

| Target Compound Data | PHA-793887: CDK2 IC50 = 8 nM; CDK7 IC50 = 10 nM (Balanced profile) |

| Comparator Or Baseline | PHA-848125 (Milciclib): CDK2 IC50 = 45 nM; >3-fold selective for CDK2 over CDK7 (Skewed profile) |

| Quantified Difference | PHA-793887 provides near-equipotent <10 nM inhibition of both CDK2 and CDK7, unlike the CDK2-biased Milciclib. |

| Conditions | Biochemical kinase selectivity screening panels. |

Allows a single procurement item to effectively model pan-CDK pathway shutdown, replacing the need to purchase and formulate multiple selective inhibitors.

Efficacy in Prolonged Clonogenic Assays

For industrial and academic oncology workflows, the utility of a positive control depends on its sustained efficacy in long-term assays. While PHA-793887 shows standard cytotoxicity in short-term leukemic cell line assays (mean IC50 of 2.9 µM), it demonstrates prolonged antiproliferative activity in colony formation assays, achieving IC50 values below 0.1 µM [1]. This sensitivity in clonogenic formats makes it an ideal, low-consumption reference standard .

| Evidence Dimension | Antiproliferative Assay Sensitivity (Short-term vs. Long-term) |

| Target Compound Data | PHA-793887: Colony assay IC50 < 0.1 µM (mean: 0.08 µM) |

| Comparator Or Baseline | Standard short-term in vitro cytotoxicity assays (IC50 range: 0.3 to 7 µM) |

| Quantified Difference | >10-fold increase in apparent potency/sensitivity when utilized in prolonged colony formation assays. |

| Conditions | Human leukemia cell line colony assays vs. standard short-term viability assays. |

Provides a highly reliable, low-concentration positive control for long-term clonogenic survival assays, conserving API stock over extended studies.

E2F-Dependent Transcriptional Profiling

Due to its balanced inhibition of CDK2 and CDK7, PHA-793887 is the optimal chemical probe for studies requiring the suppression of E2F-driven gene signatures. Unlike Flavopiridol, it achieves this without inducing confounding ER stress or off-target EGFR inhibition, ensuring clean transcriptional readouts [1].

Low-Solvent Positive Controls for Clonogenic Assays

In prolonged leukemia colony formation assays, PHA-793887's sub-100 nanomolar efficacy allows it to function as a highly reliable positive control. The low dosing requirement minimizes DMSO concentrations in the culture media, preventing solvent-induced artifacts that commonly plague assays using weaker agents like Roscovitine [2].

Structural Biology and X-Ray Crystallography

As a reference pyrrolo[3,4-c]pyrazole ligand, PHA-793887 is utilized in structural biology to model inhibitor binding at the adenine region of the CDK ATP-binding site. Its distinct binding mode, which relies on the pyrazole amino group interacting with the hinge region, provides a critical structural comparator against standard purine or flavonoid scaffolds [3].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Zoubir M, Flament C, Gdoura A, Bahleda R, Litvinova E, Soumelis V, Conforti R, Viaud S, Soria JC, Kroemer G, Zitvogel L, Chaput N. An inhibitor of cyclin-dependent kinases suppresses TLR signaling and increases the susceptibility of cancer patients to herpesviridae. Cell Cycle. 2011 Jan 1;10(1):118-26. Epub 2011 Jan 1. PubMed PMID: 21200142.

3: Iorio F, Bosotti R, Scacheri E, Belcastro V, Mithbaokar P, Ferriero R, Murino L, Tagliaferri R, Brunetti-Pierri N, Isacchi A, di Bernardo D. Discovery of drug mode of action and drug repositioning from transcriptional responses. Proc Natl Acad Sci U S A. 2010 Aug 17;107(33):14621-6. doi: 10.1073/pnas.1000138107. Epub 2010 Aug 2. PubMed PMID: 20679242; PubMed Central PMCID: PMC2930479.

4: Locatelli G, Bosotti R, Ciomei M, Brasca MG, Calogero R, Mercurio C, Fiorentini F, Bertolotti M, Scacheri E, Scaburri A, Galvani A, Pesenti E, De Baere T, Soria JC, Lazar V, Isacchi A. Transcriptional analysis of an E2F gene signature as a biomarker of activity of the cyclin-dependent kinase inhibitor PHA-793887 in tumor and skin biopsies from a phase I clinical study. Mol Cancer Ther. 2010 May;9(5):1265-73. doi: 10.1158/1535-7163.MCT-09-1163. Epub 2010 Apr 27. PubMed PMID: 20423997.

5: Alzani R, Pedrini O, Albanese C, Ceruti R, Casolaro A, Patton V, Colotta F, Rambaldi A, Introna M, Pesenti E, Ciomei M, Golay J. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models. Exp Hematol. 2010 Apr;38(4):259-269.e2. doi: 10.1016/j.exphem.2010.02.004. Epub 2010 Feb 16. PubMed PMID: 20167248.

6: Brasca MG, Albanese C, Alzani R, Amici R, Avanzi N, Ballinari D, Bischoff J, Borghi D, Casale E, Croci V, Fiorentini F, Isacchi A, Mercurio C, Nesi M, Orsini P, Pastori W, Pesenti E, Pevarello P, Roussel P, Varasi M, Volpi D, Vulpetti A, Ciomei M. Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing. Bioorg Med Chem. 2010 Mar 1;18(5):1844-53. doi: 10.1016/j.bmc.2010.01.042. Epub 2010 Jan 25. PubMed PMID: 20153204.

Explore Compound Types

O4Si-4